molecular formula C17H16N2O3 B5112762 2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B5112762
M. Wt: 296.32 g/mol
InChI Key: WQFLJZXTZWJWKR-UHFFFAOYSA-N
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Description

2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DITHIONE: Similar in structure but contains sulfur atoms.

    6-NITRO-2-METHYL-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE: Contains a nitro group, which alters its chemical properties.

Uniqueness

2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and activities.

Properties

IUPAC Name

2-methyl-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18-16(20)12-4-2-3-11-14(19-7-9-22-10-8-19)6-5-13(15(11)12)17(18)21/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLJZXTZWJWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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